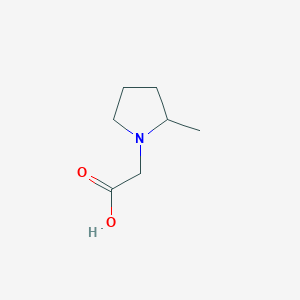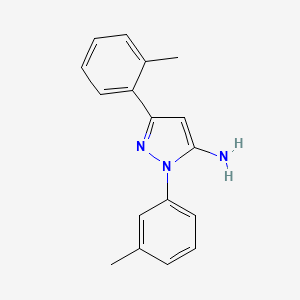![molecular formula C8H17N3O B13164966 1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)
1-[(3-Aminocyclobutyl)methyl]-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[(3-Aminocyclobutyl)methyl]-3-ethylurea involves several steps. One common synthetic route includes the reaction of 3-aminocyclobutylmethanol with ethyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk manufacturing processes that optimize yield and cost-efficiency .
Chemical Reactions Analysis
1-[(3-Aminocyclobutyl)methyl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction. Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-Aminocyclobutyl)methyl]-3-ethylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3-Aminocyclobutyl)methyl]-3-ethylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
1-[(3-Aminocyclobutyl)methyl]-3-ethylurea can be compared to other similar compounds such as:
- 1-[(3-Aminocyclobutyl)methyl]-3-methylurea
- 1-[(3-Aminocyclobutyl)methyl]-3-propylurea
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific ethyl group, which may confer distinct properties and applications .
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-[(3-aminocyclobutyl)methyl]-3-ethylurea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-5-6-3-7(9)4-6/h6-7H,2-5,9H2,1H3,(H2,10,11,12) |
InChI Key |
NHKWYQNLJXTXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13164886.png)



![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)
![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)








